6-Iodo-1-methyl-1H-indazole
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Overview
Description
6-Iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the sixth position and a methyl group at the first position of the indazole ring makes this compound unique. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications.
Mechanism of Action
Target of Action
6-Iodo-1-methyl-1H-indazole is an intermediate used to synthesize inhibitors of Chk1 . Chk1, or Checkpoint Kinase 1, plays a significant role in DNA damage response and cell cycle regulation. It is often targeted in cancer therapies due to its role in cell proliferation .
Mode of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
Indazole-containing compounds, such as this compound, are known to affect various biochemical pathways. For instance, they can suppress the immune system via the kynurenine pathway by two mechanisms: tryptophan depletion and toxicity of the metabolites in the kynurenine pathway .
Result of Action
The result of the action of this compound can vary depending on the specific target and the biological context. For instance, when used as an intermediate in the synthesis of Chk1 inhibitors, it can contribute to the inhibition of cell proliferation, which is particularly relevant in the context of cancer therapies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific biological environment within the body, such as pH, temperature, and the presence of other molecules. Additionally, external factors such as storage conditions can also impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been known to interact with various enzymes and proteins . The exact nature of these interactions would depend on the specific structure and functional groups present in the 6-Iodo-1-methyl-1H-indazole molecule.
Cellular Effects
They have also been associated with the suppression of protein expression and cell cycle arrest .
Molecular Mechanism
Indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the breakdown of tryptophan . The inhibition of this enzyme can have various effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indazole derivatives have been known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as copper or palladium, can also enhance the efficiency of the iodination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-methyl-1H-indazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 1-methyl-1H-indazole derivatives with various functional groups.
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of 1-methyl-1H-indazole.
Scientific Research Applications
6-Iodo-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
6-Chloro-1-methyl-1H-indazole: Contains a chlorine atom, leading to different chemical and biological properties.
Uniqueness: 6-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. This makes it a valuable compound for medicinal chemistry and other scientific research applications.
Properties
IUPAC Name |
6-iodo-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBWRJCBLYMZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)I)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680929 |
Source
|
Record name | 6-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214899-83-8 |
Source
|
Record name | 6-Iodo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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